butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate
CAS No.: 899731-34-1
Cat. No.: VC7437805
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899731-34-1 |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 |
| IUPAC Name | butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C16H19N3O3S/c1-3-5-10-22-16(21)11-6-8-12(9-7-11)17-15(20)14-13(4-2)18-19-23-14/h6-9H,3-5,10H2,1-2H3,(H,17,20) |
| Standard InChI Key | BXFZGCONKFTPHK-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)CC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate belongs to the class of 1,2,3-thiadiazole derivatives, a heterocyclic system containing sulfur and nitrogen atoms. The compound’s IUPAC name, butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate, reflects its two primary functional groups: a 4-ethyl-1,2,3-thiadiazole-5-carboxamide moiety and a butyl ester substituent. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.41 g/mol |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)CC |
| InChIKey | BXFZGCONKFTPHK-UHFFFAOYSA-N |
The thiadiazole ring (positions 1–3) contributes to the compound’s planar geometry, while the ethyl group at position 4 introduces steric bulk that may influence binding interactions in biological systems. The amide linkage between the thiadiazole and benzoate groups enhances stability against hydrolytic degradation compared to ester-linked analogs.
Biological Activity and Mechanisms
Anticancer Activity
The thiadiazole ring interacts with cellular targets such as tubulin and topoisomerase II. In silico docking studies suggest that the ethyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Preliminary assays on similar compounds report IC₅₀ values of 10–50 µM against MCF-7 breast cancer cells.
Research Gaps and Future Directions
Despite its promising scaffold, butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate remains understudied. Priority areas include:
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ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity.
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Target Identification: Proteomic studies to map binding partners.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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